4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid
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Overview
Description
The compound “4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid” is a complex organic molecule that contains multiple 1,2,3-triazole rings and benzoic acid groups . It is part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .
Synthesis Analysis
The synthesis of this compound involves the creation of 1,2,3-triazole rings, which can be achieved through copper-catalyzed 1,3-dipolar cycloaddition reactions . The structures of these hybrids were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple 1,2,3-triazole rings and benzoic acid groups. The exact structure can be determined through techniques such as NMR and MS analysis .Chemical Reactions Analysis
The compound is part of a series of 1,2,4-triazole benzoic acid hybrids, which have been shown to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Scientific Research Applications
Antimicrobial Applications
One of the notable applications of compounds related to 4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid is in the field of antimicrobial research. Novel derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against various microbial strains, indicating potential applications in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Synthesis and Pharmacological Study
Further research has been conducted on the synthesis and pharmacological evaluation of thiazolidinones and Mannich bases of triazole derivatives. These studies have revealed significant insights into the antimicrobial and antitubercular activities of these compounds, underscoring their potential in medical research (Dave, Purohit, Akbari, & Joshi, 2007).
Reactivity and Derivative Formation
The reactivity of triazole derivatives, similar in structure to the queried compound, has been explored. This research includes the formation of various derivatives through alkylation, nitration, and other chemical reactions. Such studies contribute to understanding the chemical behavior and potential applications of these compounds in different fields (Sergievskii, Romanova, Mel’nikova, & Tselinskii, 2005).
Anticancer Activities
Some triazole derivatives have been studied for their potential anticancer activities. Research in this area has focused on synthesizing specific triazole compounds and evaluating their efficacy against various cancer cell lines. This suggests a potential role for these compounds in developing new cancer therapies (Ding & Li, 2011).
Structural Characterization and Spectral Analysis
In addition to biological applications, these compounds have been the subject of studies focusing on their structural characterization and spectral analysis. Such research is crucial for understanding the physical and chemical properties of these compounds, which is essential for their practical applications in various fields (Kalshetty, Gani, Karabasannavar, & Kalashetti, 2013).
Mechanism of Action
Target of Action
The compound “4-[(4-{[bis({1-[(4-carboxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)methyl]benzoic acid” is a complex molecule that appears to interact with multiple targets. The presence of the 1,2,4-triazole and carboxyphenylboronic acid moieties suggest potential interactions with various enzymes and receptors .
Mode of Action
The 1,2,4-triazole moiety is known to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . The carboxyphenylboronic acid moiety is involved in various reactions such as Suzuki coupling reactions, esterification, and derivatization of polyvinylamine .
Biochemical Pathways
The compound may affect various biochemical pathways due to its complex structure and potential interactions with multiple targets. The 1,2,4-triazole moiety is known to be involved in various biochemical reactions . The carboxyphenylboronic acid moiety is used in Suzuki-Miyaura cross-coupling reactions, which are important in the synthesis of various biologically active compounds .
Pharmacokinetics
The presence of the carboxyphenylboronic acid moiety suggests potential interactions with various enzymes and receptors that could influence its bioavailability .
Result of Action
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Properties
CAS No. |
1093949-56-4 |
---|---|
Molecular Formula |
C33H30N10O6 |
Molecular Weight |
662.7 |
Purity |
95 |
Origin of Product |
United States |
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